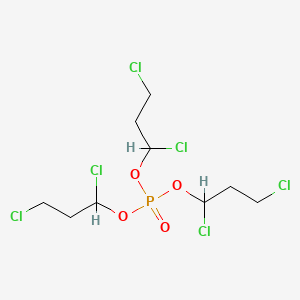

Tris(1,3-dichloropropyl) phosphate

Descripción general

Descripción

Tris(1,3-dichloropropyl) phosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly found in various consumer products, including plastics, furniture, paints, foams, and electronics . The compound is known for its effectiveness in reducing flammability and is often used in flexible polyurethane foam .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(1,3-dichloropropyl) phosphate is synthesized by the reaction of epichlorohydrin with phosphorus oxychloride . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous injection of phosphorus oxychloride and 1,3-dichloropropanol into a multi-stage packed reaction tower for catalyzed esterification . This method improves the conversion rate of raw materials and increases the overall yield of the product .

Análisis De Reacciones Químicas

Reaction of Epichlorohydrin with Phosphorus Oxychloride

The industrial synthesis involves reacting epichlorohydrin (C₃H₅ClO) with phosphorus oxychloride (POCl₃) under controlled conditions :This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of epichlorohydrin displace chlorine atoms from POCl₃.

Thermal Decomposition

TDCPP decomposes at high temperatures, releasing toxic gases and forming char residues that inhibit combustion. Key pathways include:

Formation of Phosphorus-Containing Radical Scavengers

At >300°C, TDCPP breaks down into phosphorus oxyhalides (POX₃) and chlorinated hydrocarbons :These products interfere with free-radical chain reactions in flames, enhancing fire resistance.

Char Formation

Pyrolysis residues include cross-linked phosphorus-carbon networks, which act as a physical barrier against oxygen diffusion .

Hydrolysis and Environmental Degradation

TDCPP undergoes hydrolysis in aquatic environments, though its persistence is notable due to low water solubility (7 mg/L at 24°C) .

Hydrolytic Breakdown

In alkaline conditions (pH >9), TDCPP hydrolyzes to bis(1,3-dichloro-2-propyl) phosphate (BDCPP) :Half-life : ~14 days (pH 9, 25°C) .

Photodegradation

UV exposure in surface waters accelerates degradation via radical-mediated pathways, producing chlorinated acetic acid derivatives .

Metabolic Reactions in Organisms

TDCPP is metabolized in vertebrates through enzymatic hydrolysis, primarily in the liver :

Mammalian Metabolism

- Primary metabolite : BDCPP (detected in urine) .

- Enzymes involved : Carboxylesterases and phosphatases .

Aquatic Organism Metabolism

In zebrafish (Danio rerio), TDCPP induces oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .

Table 2: Degradation Products and Conditions

| Process | Conditions | Products | Half-life | Reference |

|---|---|---|---|---|

| Hydrolysis | pH 9, 25°C | BDCPP, C₃H₆Cl₂O | 14 days | |

| Photolysis | UV light, H₂O | Chlorinated acetic acids, PO₄³⁻ | 48–72 hours | |

| Pyrolysis | >300°C | POCl₃, C₃H₅Cl₂, HCl | Immediate |

Mechanistic Insights from Toxicology Studies

Aplicaciones Científicas De Investigación

Flame Retardant Applications

TDCPP is primarily used as a flame retardant in various materials, particularly in flexible polyurethane foams. Its effectiveness in preventing ignition and slowing the spread of fire has made it a popular choice in numerous industries:

- Flexible Polyurethane Foams : TDCPP is extensively used in flexible polyurethane foams found in upholstered furniture, automotive interiors, and bedding products. Following the phase-out of other flame retardants like PentaBDE in the U.S., TDCPP emerged as a leading alternative .

- Rigid Polyurethane Foams : It is also utilized in rigid foam boards for building insulation, contributing to fire safety standards in construction materials .

- Textiles : Certain fabrics used in camping equipment are treated with TDCPP to comply with fire resistance standards such as CPAI-84, ensuring safety in outdoor applications .

Presence in Consumer Products

The prevalence of TDCPP in consumer products has raised concerns regarding human exposure:

- Detection in Products : Studies have indicated that TDCPP can be found in approximately one-third of tested baby products, including mattresses and toys. This raises questions about potential health risks associated with exposure during critical developmental periods .

- Environmental Persistence : TDCPP has been detected in various environmental samples, including household dust, indoor air, and even human biological samples such as breast milk and adipose tissue. This widespread presence highlights the compound's persistence and potential for bioaccumulation .

Health and Environmental Concerns

Research has indicated several health risks associated with TDCPP exposure:

- Toxicity Studies : Animal studies have shown that exposure to high doses of TDCPP can lead to increased liver and kidney weights and higher mortality rates among test subjects. Long-term exposure has been linked to carcinogenic effects, with significant increases in tumor incidences observed in laboratory animals .

- Biomonitoring Data : Biomonitoring studies have demonstrated that metabolites of TDCPP are present in human urine, indicating widespread exposure across populations. This data is essential for assessing the potential health impacts of TDCPP intake .

Regulatory Status

Due to its potential health risks and environmental impact, TDCPP is subject to regulatory scrutiny:

- Proposition 65 Listing : In California, TDCPP has been listed under Proposition 65 due to its classification as a chemical known to cause cancer. This regulation aims to inform consumers about potential exposures to hazardous substances .

Case Studies and Research Findings

Several studies provide insights into the implications of TDCPP usage:

Mecanismo De Acción

The mechanism of action of tris(1,3-dichloropropyl) phosphate involves its interaction with cellular components, leading to various biological effects. The compound has been shown to induce oxidative stress, disrupt thyroid hormone pathways, and affect cellular differentiation . It can also interact with membrane thyroid hormone receptors, leading to alterations in cell signaling pathways such as the MAPK signaling pathway and calcium signaling pathway .

Comparación Con Compuestos Similares

Tris(1,3-dichloropropyl) phosphate is structurally similar to other organophosphate flame retardants, such as:

- Tris(2-chloroethyl) phosphate

- Tris(chloropropyl) phosphate

- Tris(2,3-dibromopropyl) phosphate

Uniqueness: What sets this compound apart is its specific chlorinated structure, which contributes to its high effectiveness as a flame retardant. Additionally, its widespread use in various consumer products highlights its versatility and importance in industrial applications .

Actividad Biológica

Tris(1,3-dichloropropyl) phosphate (TDCPP) is an organophosphate flame retardant widely used in various consumer products, particularly in furniture containing polyurethane foam. Its biological activity has garnered significant attention due to its potential health effects on humans and wildlife. This article reviews the biological activity of TDCPP, focusing on its toxicological impacts, mechanisms of action, and associated health risks.

TDCPP is a chlorinated organophosphate that is produced by the reaction of epichlorohydrin with phosphorus oxychloride. It has been utilized predominantly as a flame retardant in textiles and foams due to its effectiveness in reducing flammability. However, its widespread use has led to environmental contamination and human exposure, raising concerns about its safety profile.

Hepatotoxicity

Research has demonstrated that TDCPP exposure can lead to significant liver damage. In a study involving adult male zebrafish, acute exposure to TDCPP resulted in hepatic inflammation and hepatotoxicity. The study indicated that TDCPP exposure upregulated genes associated with endoplasmic reticulum stress and the Toll-like receptor pathway, suggesting an inflammatory response within the liver . Histological analysis confirmed increased neutrophil infiltration in the liver tissue, indicating inflammation .

In vitro studies have also shown that TDCPP is toxic to hepatocytes, with an LC50 value of 60.3 μM . The compound alters mRNA expression levels of genes involved in xenobiotic metabolism and lipid regulation in cultured avian hepatocytes, further supporting its hepatotoxic potential .

Endocrine Disruption

TDCPP has been identified as an endocrine disruptor. A mouse model study indicated that exposure to TDCPP at a dosage of 100 mg/kg/day resulted in male sex-specific adiposity and insulin resistance . The study revealed that TDCPP activates nuclear receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are involved in metabolic regulation. Notably, PXR target genes were differentially expressed based on sex, indicating potential hormonal disruptions caused by TDCPP exposure .

Carcinogenic Potential

TDCPP has been classified as a possible human carcinogen. Epidemiological studies have linked urinary levels of its metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), to metabolic syndrome—a known risk factor for several cancers . In animal studies, TDCPP exposure led to an increased incidence of liver tumors in rats, with significant dose-dependent trends observed for hepatocellular adenomas and carcinomas .

The biological activity of TDCPP is mediated through several mechanisms:

- Oxidative Stress : Exposure to TDCPP can induce oxidative stress in cells, leading to cytotoxic effects. For instance, low concentrations of TDCPP caused cytostasis in kidney cells, while higher concentrations resulted in cell toxicity .

- Gene Expression Modulation : TDCPP alters the expression of genes related to metabolism and growth. For example, it significantly upregulated cytochrome P450 enzymes involved in drug metabolism and downregulated thyroid hormone-responsive genes in hepatocytes exposed to the compound .

- Inflammatory Response : The activation of inflammatory pathways is another critical mechanism through which TDCPP exerts its biological effects. Increased expression of inflammation-related biomarkers was noted following exposure to TDCPP in zebrafish models .

Case Studies and Epidemiological Evidence

Several case studies have highlighted the public health implications of TDCPP exposure:

- Biomonitoring Studies : In a study involving infants from North Carolina, urinary metabolites indicated widespread exposure to TDCPP among participants. The study estimated intake levels based on urinary excretion rates, emphasizing the need for further investigation into health impacts associated with early-life exposure .

- Occupational Exposure : Research involving office workers showed high levels of TDCPP in dust samples from their environments. Urinary analysis revealed that nearly all participants had detectable levels of BDCPP, suggesting significant occupational exposure risks .

Propiedades

IUPAC Name |

tris(1,3-dichloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNUXDYAOVSGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871387 | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40120-74-9 | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40120-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1,3-dichloropropyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,3-dichloropropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.